molecular formula C11H13ClO B3042767 1-Chloro-3-(cyclopentyloxy)benzene CAS No. 67601-34-7

1-Chloro-3-(cyclopentyloxy)benzene

Cat. No.: B3042767
CAS No.: 67601-34-7
M. Wt: 196.67 g/mol
InChI Key: DPMYSFVPEQPPFL-UHFFFAOYSA-N
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Description

1-Chloro-3-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H13ClO It consists of a benzene ring substituted with a chlorine atom at the first position and a cyclopentyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(cyclopentyloxy)benzene can be synthesized through several methods, one of which involves the nucleophilic substitution reaction of 1-chloro-3-nitrobenzene with cyclopentanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(cyclopentyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed:

    Substitution Reactions: Products include 1-amino-3-(cyclopentyloxy)benzene or 1-thio-3-(cyclopentyloxy)benzene.

    Oxidation Reactions: Products include 1-chloro-3-(cyclopentanone)benzene or 1-chloro-3-(cyclopentanoic acid)benzene.

    Reduction Reactions: Products include 1-chloro-3-(cyclopentyloxy)aniline.

Scientific Research Applications

1-Chloro-3-(cyclopentyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It may be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a component in the formulation of certain materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-(cyclopentyloxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The cyclopentyloxy group may participate in hydrogen bonding or other interactions with molecular targets, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    1-Chloro-3-(methoxy)benzene: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    1-Chloro-3-(ethoxy)benzene: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

    1-Chloro-3-(propoxy)benzene: Similar structure but with a propoxy group instead of a cyclopentyloxy group.

Uniqueness: 1-Chloro-3-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-3-cyclopentyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMYSFVPEQPPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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